(4R,5R)-Diethyl 2,2-dimethyl-1,3-dioxolane-4,5-dicarboxylate
Description
(4R,5R)-Diethyl 2,2-dimethyl-1,3-dioxolane-4,5-dicarboxylate is a chiral 1,3-dioxolane derivative derived from L-tartaric acid. It features a five-membered dioxolane ring with two methyl substituents at the 2-position and diethyl ester groups at the 4- and 5-positions. The compound is synthesized via acid-catalyzed acetalization of diethyl L-tartrate with 2,2-dimethoxypropane, yielding a rigid bicyclic structure that preserves the stereochemical integrity of the starting material . This compound is widely utilized as a chiral building block in asymmetric synthesis, particularly for preparing ligands like TADDOL (tetraaryl dispiro-dioxolane diphosphonates) and glycopyranoside derivatives . Its stability, enantiomeric purity (>99% ee), and versatility in functionalization make it valuable in pharmaceuticals, catalysis, and carbohydrate chemistry .
Properties
IUPAC Name |
diethyl (4R,5R)-2,2-dimethyl-1,3-dioxolane-4,5-dicarboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18O6/c1-5-14-9(12)7-8(10(13)15-6-2)17-11(3,4)16-7/h7-8H,5-6H2,1-4H3/t7-,8-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCNKHXZIPATURB-HTQZYQBOSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1C(OC(O1)(C)C)C(=O)OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@H]1[C@@H](OC(O1)(C)C)C(=O)OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30975191 | |
| Record name | Diethyl 2,2-dimethyl-1,3-dioxolane-4,5-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30975191 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
59779-75-8 | |
| Record name | Diethyl 2,2-dimethyl-1,3-dioxolane-4,5-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30975191 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4R,5R)-Diethyl 2,2-dimethyl-1,3-dioxolane-4,5-dicarboxylate typically involves the reaction of diethyl tartrate with acetone in the presence of an acid catalyst. The reaction conditions often include refluxing the mixture for several hours to ensure complete conversion .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reactants and catalysts but utilizes larger reactors and more efficient purification techniques to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
(4R,5R)-Diethyl 2,2-dimethyl-1,3-dioxolane-4,5-dicarboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: The ester groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the type of reaction. For example, oxidation yields carboxylic acids, reduction yields alcohols, and substitution reactions yield various substituted derivatives .
Scientific Research Applications
(4R,5R)-Diethyl 2,2-dimethyl-1,3-dioxolane-4,5-dicarboxylate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a chiral auxiliary in asymmetric synthesis.
Biology: The compound is used in the study of enzyme-catalyzed reactions and as a substrate in biochemical assays.
Mechanism of Action
The mechanism of action of (4R,5R)-Diethyl 2,2-dimethyl-1,3-dioxolane-4,5-dicarboxylate involves its interaction with specific molecular targets and pathways. The compound’s ester groups can undergo hydrolysis to form carboxylic acids, which can then participate in various biochemical pathways. The dioxolane ring provides stability and influences the compound’s reactivity .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound is structurally and functionally related to other 1,3-dioxolane dicarboxylates. Key comparisons are outlined below:
Structural Analogues
Physical and Chemical Properties
- Solubility : Diethyl esters (target) are more lipophilic than dimethyl variants, enhancing solubility in organic solvents like THF and ether .
- Optical Rotation : The (4R,5R) configuration confers specific optical activity (e.g., dimethyl analogue: [α]20/D = −54°) , critical for enantioselective applications.
- Thermal Stability : Methyl esters (e.g., compound 7 ) exhibit higher melting points (94–95°C) compared to liquid diethyl derivatives, likely due to reduced steric hindrance .
Biological Activity
(4R,5R)-Diethyl 2,2-dimethyl-1,3-dioxolane-4,5-dicarboxylate is a compound characterized by its unique dioxolane structure, which has been investigated for various biological activities. This article reviews the synthesis and biological properties of this compound, focusing on its potential antibacterial and antifungal activities.
- Molecular Formula : CHO
- Molecular Weight : 246.26 g/mol
- CAS Number : 59779-75-8
Synthesis
The synthesis of this compound typically involves the reaction of diols with salicylaldehyde under acidic conditions. This method allows for the production of enantiomerically pure compounds that are critical in pharmaceutical applications.
Antibacterial Activity
Research indicates that compounds related to the dioxolane structure exhibit significant antibacterial properties. A study synthesized a series of 1,3-dioxolanes and tested their activity against various bacterial strains. The results are summarized in Table 1 below:
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 1 | Staphylococcus aureus | 625–1250 µg/mL |
| 2 | Staphylococcus epidermidis | 500 µg/mL |
| 3 | Enterococcus faecalis | 625 µg/mL |
| 4 | Pseudomonas aeruginosa | 500 µg/mL |
| 5 | Escherichia coli | No activity |
The results show that while some derivatives exhibit strong activity against Gram-positive bacteria such as S. aureus, others like E. coli showed no significant antibacterial effects .
Antifungal Activity
In addition to antibacterial properties, this compound has also been evaluated for antifungal activity. The compound was tested against Candida albicans, a common fungal pathogen. The findings are as follows:
| Compound | Fungal Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 1 | Candida albicans | 250 µg/mL |
| 2 | Candida albicans | 125 µg/mL |
| 3 | Candida albicans | No activity |
Most derivatives demonstrated promising antifungal activity against C. albicans, indicating potential therapeutic applications in treating fungal infections .
Case Studies
Several studies have focused on the biological implications of dioxolane derivatives:
- Antimicrobial Screening : A comprehensive study synthesized multiple dioxolanes and evaluated their antimicrobial properties. The results highlighted the efficacy of certain compounds against both bacterial and fungal pathogens.
- Pharmaceutical Applications : Due to their chiral nature and biological activity, dioxolanes are being explored as intermediates in drug synthesis, particularly in developing new antibiotics and antifungals.
Q & A
Q. What are the established synthetic routes for (4R,5R)-Diethyl 2,2-dimethyl-1,3-dioxolane-4,5-dicarboxylate, and how do reaction conditions influence stereochemical purity?
Methodological Answer: The compound is synthesized via acid-catalyzed ketalization of diethyl L-tartrate with 2,2-dimethoxypropane. Key steps include:
- Reagents: (+)-Diethyl L-tartrate (starting material), p-toluenesulfonic acid (catalyst, 1 mol%), 2,2-dimethoxypropane (excess, 1.5 equiv.), benzene (solvent).
- Conditions: Reflux for 15 hours under inert atmosphere to ensure stereochemical retention .
- Yield and Purity: Typical yields exceed 90% with >99% enantiomeric excess (ee), confirmed by HPLC and NMR .
Critical Parameter: Prolonged reaction times or excess acid may lead to racemization. Monitoring via chiral chromatography is recommended.
Q. How is the crystal structure of this compound validated, and what software tools are essential for crystallographic analysis?
Methodological Answer: Single-crystal X-ray diffraction (SCXRD) is the gold standard. Key steps include:
- Data Collection: Use a diffractometer (e.g., CAD-4) with graphite-monochromated Cu-Kα radiation.
- Structure Solution: SHELXS/SHELXD for phase determination and SHELXL for refinement .
- Validation: Check for R-factor convergence (<5%), residual electron density, and PLATON/ADDSYM for symmetry validation .
Example Data (from SCXRD): - Space group: P2₁ (monoclinic)
- Unit cell: a = 12.261 Å, b = 4.520 Å, c = 15.656 Å, β = 112.27° .
Q. What role does this compound serve as a chiral building block in asymmetric synthesis?
Methodological Answer: The compound’s rigid dioxolane ring and ester groups enable:
- Chiral Ligands: Derivatives like TADDOLs (tetraaryl-1,3-dioxolane-4,5-dimethanols) are used in asymmetric catalysis .
- Functionalization: Ester groups are hydrolyzed to carboxylic acids or reduced to alcohols for further coupling .
Key Application: Synthesis of organotin hydrides for stereoselective reductions (e.g., α-bromo esters), though challenges like low catalytic efficiency require optimization .
Advanced Research Questions
Q. What strategies are employed to functionalize this compound without compromising its stereochemical integrity?
Methodological Answer:
- Protection/Deprotection: Use LaCl₃(LiCl)₂ in THF to selectively activate esters for nucleophilic substitution while preserving the dioxolane core .
- Reduction: LiAlH₄ selectively reduces esters to alcohols; however, stoichiometric organotin hydrides may be needed for ketone reductions .
Challenge: Steric hindrance from the dimethyl groups limits reactivity. Microwave-assisted methods can enhance reaction rates .
Q. How can contradictions in crystallographic data (e.g., disordered atoms, residual density) be resolved during structure refinement?
Methodological Answer:
- Disorder Modeling: Use PART instructions in SHELXL to split disordered atoms and refine occupancy ratios .
- Twinned Data: Apply TWIN/BASF commands for non-merohedral twinning, common in monoclinic systems .
- Validation Tools: PLATON’s ADDSYM detects missed symmetry, while CheckCIF flags outliers in bond lengths/angles .
Q. What are the challenges in utilizing this compound for catalytic asymmetric reductions, and how are they addressed?
Methodological Answer:
- Low Catalytic Efficiency: Organotin derivatives (e.g., diphenylmethylstannane) require stoichiometric amounts for α-bromo ester reductions.
- Solution: Use NaCNBH₃ as a hydride source with catalytic (10 mol%) organotin halides to regenerate active species .
- Side Reactions: Ester reduction competes with desired α-position reduction. Optimize solvent (THF) and temperature (−50°C) to suppress undesired pathways .
Q. How does the compound’s stability vary under thermal or solvent-dependent conditions?
Methodological Answer:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
